(2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid
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Overview
Description
(2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid: is an organoboron compound with the molecular formula C₉H₁₄BNO₂. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic acid group allows it to participate in various chemical transformations, making it a valuable reagent in both academic and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under inert atmosphere conditions at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow chemistry techniques are often employed to enhance the efficiency and yield of the reaction. These methods allow for better control over reaction parameters and can be scaled up to produce significant quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
(2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Aryl derivatives with different functional groups.
Scientific Research Applications
(2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a tool in molecular biology for labeling and detection.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of (2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is exploited in cross-coupling reactions, where the compound acts as a key intermediate in the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Pinacolborane
Uniqueness
Compared to similar compounds, (2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid offers unique reactivity due to the presence of the dimethylamino group, which can influence the electronic properties of the molecule. This makes it particularly useful in specific synthetic applications where electronic effects play a crucial role .
Properties
CAS No. |
874633-63-3 |
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Molecular Formula |
C10H16BNO2 |
Molecular Weight |
193.05 g/mol |
IUPAC Name |
[2-[(dimethylamino)methyl]-5-methylphenyl]boronic acid |
InChI |
InChI=1S/C10H16BNO2/c1-8-4-5-9(7-12(2)3)10(6-8)11(13)14/h4-6,13-14H,7H2,1-3H3 |
InChI Key |
ZVWITYAFZKHCBW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)CN(C)C)(O)O |
Origin of Product |
United States |
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